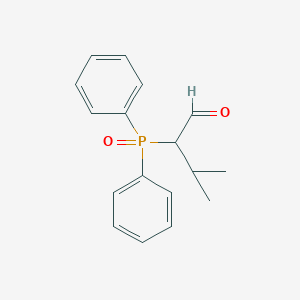![molecular formula C22H17NO2 B12880901 4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-04-7](/img/structure/B12880901.png)
4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol: is an organic compound that features a biphenyl group attached to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Isoquinoline Formation: The isoquinoline ring can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
化学反応の分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Isoquinoline: A heterocyclic aromatic organic compound similar to quinoline.
4-Methoxyphenol: An aromatic compound with a methoxy group and a hydroxyl group attached to a benzene ring.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol is unique due to its combination of a biphenyl group and an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
656234-04-7 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC名 |
1-methoxy-4-(4-phenylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-18-8-5-9-20(24)21(18)19(14-23-22)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14,24H,1H3 |
InChIキー |
QZBAJCHACQHLOB-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)




![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)



![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)


